molecular formula C11H13N3OS B11094200 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

Cat. No.: B11094200
M. Wt: 235.31 g/mol
InChI Key: KFBNGLIIGYSOMP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrrole moiety and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, which is then converted to its corresponding carbohydrazide through a reaction with hydrazine hydrate under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and advanced coatings, due to its heterocyclic nature and functional groups.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The carbohydrazide group can form hydrogen bonds, while the thiophene and pyrrole rings can participate in π-π interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

    4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide group, which may affect its reactivity and applications.

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Another related compound, differing in the position of the carboxylic acid group.

Uniqueness: 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is unique due to the presence of both a pyrrole and a thiophene ring, along with a carbohydrazide group

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbohydrazide

InChI

InChI=1S/C11H13N3OS/c1-7-8(2)16-11(9(7)10(15)13-12)14-5-3-4-6-14/h3-6H,12H2,1-2H3,(H,13,15)

InChI Key

KFBNGLIIGYSOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NN)N2C=CC=C2)C

Origin of Product

United States

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